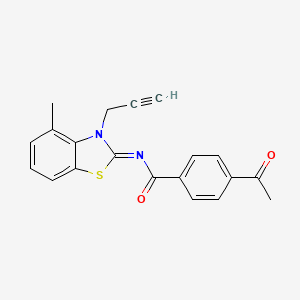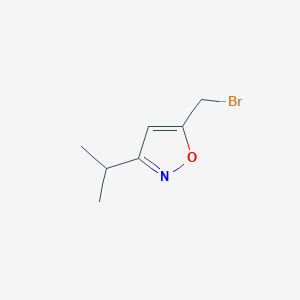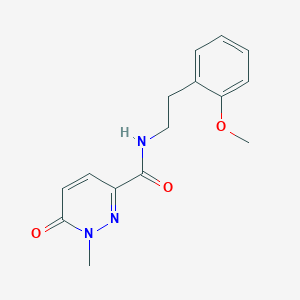
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing a propargyl group, such as “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide”, has been a topic of interest due to their wide application in organic synthesis . The propargylation of compounds was carried out by alkylation or amidation with propargyl bromide or propargylamine .Chemical Reactions Analysis
Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have wide application in organic synthesis, especially in the Huisgen cycloadditions of azides to form triazoles .Applications De Recherche Scientifique
Synthesis and Characterization
A significant application of benzothiazole derivatives involves their synthesis and structural characterization. Researchers have developed convenient, one-pot, multicomponent synthesis methods for creating novel benzothiazole derivatives, such as (4-oxothiazolidine-2-ylidene)benzamide derivatives, characterized by various analytical techniques including IR, NMR, mass spectrometry, and X-ray crystallography (Hossaini et al., 2017). These methodologies enable the exploration of new compounds with potential applications in material science and pharmacology.
Antimicrobial and Antifungal Applications
Another critical area of application is in evaluating the antimicrobial and antifungal properties of benzothiazole derivatives. Novel compounds, synthesized through various chemical reactions, have been screened for their biological activities. Some compounds exhibit moderate to significant anti-microbial activities, including antibacterial and antifungal effects, indicating their potential as lead compounds for developing new therapeutic agents (Ahmad et al., 2011).
Enzyme Inhibition for Therapeutic Potential
The inhibition of specific enzymes, such as aldose reductase, by benzothiazole derivatives, has been studied for its therapeutic potential in treating diseases related to enzyme malfunction. Compounds with benzothiazole scaffolds have been evaluated for their inhibitory activity against different human carbonic anhydrase isoforms, which is crucial for developing treatments for conditions like glaucoma, epilepsy, and cancer. These studies involve the design, synthesis, and biological evaluation of derivatives to understand the structural features that contribute to their activity and selectivity (Distinto et al., 2019).
Chemosensors for Anion Detection
Benzothiazole derivatives have also found applications as chemosensors for detecting anions, such as cyanide, in environmental samples. The development of coumarin benzothiazole compounds that can recognize cyanide anions through color changes and fluorescence quenching demonstrates the versatility of these molecules in sensing applications. This capability is essential for environmental monitoring and safety assessments (Wang et al., 2015).
Orientations Futures
Given the beneficial effect of the propargyl moiety, bioactive molecules containing a propargyl group can be considered as potential targets in medicinal chemistry . This suggests that “4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide” and similar compounds could have promising future applications in the field of medicinal chemistry .
Propriétés
IUPAC Name |
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-4-12-22-18-13(2)6-5-7-17(18)25-20(22)21-19(24)16-10-8-15(9-11-16)14(3)23/h1,5-11H,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCMWFUTGXZIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2799048.png)





![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)
![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)
![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)
![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)
![N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799069.png)
